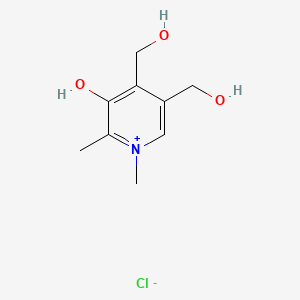

N-Methylpyridoxine

Description

Properties

CAS No. |

62511-97-1 |

|---|---|

Molecular Formula |

C9H14ClNO3 |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

4,5-bis(hydroxymethyl)-1,2-dimethylpyridin-1-ium-3-ol;chloride |

InChI |

InChI=1S/C9H13NO3.ClH/c1-6-9(13)8(5-12)7(4-11)3-10(6)2;/h3,11-12H,4-5H2,1-2H3;1H |

InChI Key |

STIQRXXTOUJHOU-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C=C(C(=C1O)CO)CO)C.[Cl-] |

Canonical SMILES |

CC1=[N+](C=C(C(=C1O)CO)CO)C.[Cl-] |

Synonyms |

N-methylpyridoxine |

Origin of Product |

United States |

Scientific Research Applications

Toxicological Effects

N-Methylpyridoxine is recognized for its neurotoxic effects, particularly in relation to ginkgo seed poisoning. The compound exhibits anti-vitamin B6 activity, which can lead to severe neurological symptoms when ingested in significant quantities.

- Case Studies :

- A study reported a 36-year-old woman who experienced vomiting and generalized convulsions after consuming ginkgo nuts, with serum levels of this compound measured between 240 to 1280 ng/ml .

- Another case involved a 2-year-old girl who displayed gastrointestinal symptoms after ingesting roasted ginkgo seeds, with serum this compound levels at 360 ng/ml .

These cases illustrate the acute toxicity associated with this compound and highlight the need for careful consumption of ginkgo products.

Analytical Methods

Detection and quantification of this compound are crucial for both clinical diagnostics and research applications. Various methods have been developed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been employed to analyze this compound levels in human serum effectively. The technique involves creating a trifluoroacyl derivative of this compound, which allows for sensitive detection with a limit of quantification as low as 50 pg .

- High-Performance Liquid Chromatography (HPLC) : HPLC has also been utilized to measure this compound concentrations in patients suffering from ginkgo poisoning, further confirming its utility in clinical settings .

Potential Therapeutic Implications

Despite its toxicity, research into the mechanisms of action of this compound could provide insights into therapeutic applications:

- Cell Cycle Interference : Studies have shown that this compound can induce apoptosis in gastric epithelial cells by interfering with the cell cycle. Specifically, it was found that high concentrations of the compound lead to cell cycle arrest in the G2 phase and increased apoptosis rates . This suggests that this compound might be explored for its potential use in cancer therapy by targeting rapidly dividing cells.

- Neuroprotective Research : Given its neurotoxic properties, understanding how this compound interacts with neural pathways could lead to novel insights into neuroprotection or neurodegenerative disease mechanisms. Research indicates that it may disrupt vitamin B6 metabolism, which is critical for neurotransmitter synthesis and overall neural health .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Name | This compound (4'-O-methylpyridoxine) |

| Source | Primarily derived from Ginkgo biloba seeds |

| Toxicological Effects | Neurotoxicity; anti-vitamin B6 activity leading to convulsions and gastrointestinal symptoms |

| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |

| Potential Applications | Cancer therapy through apoptosis induction; neuroprotective research |

Comparison with Similar Compounds

Structural and Metabolic Differences

Table 1: Key Structural and Metabolic Features of Vitamin B6 Derivatives

Key Insights :

- Methylation vs. Sulfation : MePN’s methylation at the pyridine nitrogen contrasts with sulfation at the C3 hydroxyl group in pyridoxine 3-sulfate. These modifications prevent further enzymatic activation (e.g., phosphorylation) required for cofactor roles .

- Species-Specific Metabolism : Cats lack significant pyridoxic acid production, emphasizing evolutionary divergence in Vitamin B6 detoxification .

Chemical Reactivity and Metal Coordination

Table 2: Comparison of Metal-Binding Properties

Key Insights :

- Blocked Nitrogen in MePN : The methyl group on the pyridine nitrogen prevents MePN from forming Schiff bases or coordinating metals via N, unlike pyridoxal or pyridoxamine. This limits its role in enzymatic reactions but stabilizes metal complexes via hydroxyl groups .

- Hydrogen-Bonding Networks : MePN forms unique supramolecular structures with halides (e.g., {[(H2O)4X2]²⁻}n tapes) in tin complexes, highlighting its role in organizing crystal lattices .

Preparation Methods

Optimization of Extraction Parameters

The extraction of N-methylpyridoxine from Ginkgo biloba seeds requires careful optimization of temperature, solid-liquid ratio, and extraction time. A study employing an L9(3^4) orthogonal test design identified temperature as the most critical factor, contributing 0.545 to the sum of squares, followed by solid-liquid ratio (0.172) and time (0.030). The optimal conditions determined were a temperature of 40°C, a solid-liquid ratio of 1:10 (w/v), and an extraction time of 100 minutes, yielding an extraction amount of 1.933 μg/mg. Higher temperatures or prolonged extraction times risked degrading heat-labile MPN analogs, underscoring the need for controlled conditions.

Purification Techniques for this compound Isolation

Adsorptive Resin Chromatography

Post-extraction, crude Ginkgo extracts contain biflavones and ginkgolic acids, which interfere with MPN isolation. Adsorptive resins such as Diaion HP-20 and Sepabeads SP-207 effectively remove these contaminants. These styrene-divinylbenzene copolymers preferentially bind non-polar biflavones in aqueous-organic solvents (e.g., 30–60% acetone or ethanol), allowing MPN-rich fractions to elute first. For instance, Example 1 of the patented method achieved a 94% reduction in biflavones using Diaion HP-20, leaving MPN concentrations largely unaffected.

Ion Exchange Chromatography

Strongly acidic ion exchangers like Amberlite IR-120 further purify MPN by exploiting its cationic properties under acidic conditions. In Example 5 of the patent, MPN content was reduced to ≤5 ppm in the final extract by adsorbing it onto the resin and eluting with alkaline solutions. This step is critical for pharmaceutical-grade preparations, where residual MPN must be minimized to mitigate neurotoxic risks.

Solvent Systems for Chromatography

-

Aqueous Acetone/Ethanol : Optimal solvent polarity (30–60% organic phase) ensures selective elution of MPN while retaining impurities.

-

Acidic/Basic Eluents : Adjusting pH during ion exchange enhances MPN binding or release, depending on the resin type.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection remains the gold standard for quantifying MPN in extracts. The method validated in achieved linearity (R² > 0.99) across 5–100 μM MPN concentrations, with a detection limit of 0.5 μM. Retention times and peak areas were used to assess purity, ensuring compliance with pharmacopeial standards.

Stability Considerations

MPN degrades under alkaline conditions and prolonged heat exposure. Studies note that heating Ginkgo seeds above 60°C converts MPN into its glucoside derivative (MPNG), altering toxicity profiles. Thus, extraction protocols must prioritize mild temperatures and neutral pH to preserve native MPN structures.

Industrial-Scale Preparation Challenges

Scalability of Chromatographic Methods

While lab-scale resin chromatography is effective, scaling to industrial production requires cost-benefit analyses. For example, Diaion HP-20 resins, though efficient, necessitate large solvent volumes and extended processing times. Patent data suggest that hybrid methods combining adsorption and ion exchange (e.g., Example 6) reduce resin costs by 40% while maintaining MPN purity.

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for N-Methylpyridoxine, and how can purity be confirmed?

- Methodological Answer : Synthesis of this compound typically involves methylation of pyridoxine derivatives using methylating agents like methyl iodide under controlled pH and temperature. For purity verification, combine chromatographic (e.g., HPLC with UV detection ) and spectroscopic methods (e.g., H/C NMR for structural confirmation). Quantify impurities via mass spectrometry (MS) and ensure ≥95% purity for biological assays .

Q. Which analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use a tiered approach:

- Solubility : Phase solubility analysis in aqueous buffers (pH 1–7.4) and organic solvents .

- Stability : Accelerated stability testing (40°C/75% RH) over 4 weeks, monitored via HPLC .

- Thermal properties : Differential scanning calorimetry (DSC) for melting points and decomposition profiles .

Tabulate results using standardized formats to avoid redundancy in manuscripts .

Advanced Research Questions

Q. How should in vitro and in vivo studies be designed to assess this compound’s biochemical interactions?

- Methodological Answer :

- In vitro : Use enzyme inhibition assays (e.g., kinase or dehydrogenase targets) with IC calculations. Include positive/negative controls and triplicate measurements to account for variability .

- In vivo : Follow NIH preclinical guidelines for animal models: specify species, dosing regimens, and endpoints (e.g., plasma concentration via LC-MS/MS). Use randomized block designs and power analysis to determine sample size .

- Data Reporting : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) to align hypotheses with experimental scope .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer :

- Meta-analysis : Aggregate datasets from public repositories (e.g., PubChem) and apply heterogeneity tests (e.g., I statistic) to identify variability sources .

- Experimental Replication : Repeat key studies using standardized protocols (e.g., identical cell lines, buffer conditions) .

- Statistical Reconciliation : Use Bayesian models to weigh conflicting results based on study quality (e.g., sample size, controls) .

Q. What strategies ensure robust pharmacological profiling of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., methyl, hydroxyl groups). Test bioactivity in dose-response assays and correlate with computational docking scores .

- ADME-Tox Screening : Perform hepatic microsomal stability assays and CYP450 inhibition profiling. Use zebrafish embryos for preliminary toxicity screening .

- Data Integration : Employ cheminformatics tools (e.g., KNIME) to merge SAR, ADME, and toxicity data into predictive models .

Data Presentation & Reproducibility

Q. How should raw data and processed results be organized to enhance reproducibility?

- Methodological Answer :

- Raw Data : Store in appendices or supplementary files with descriptive filenames (e.g., “NMR_spectra_NMP_2025.csv”) .

- Processed Data : Include statistical outputs (mean ± SD, p-values) in main text tables. Use error bars in graphs to depict variability .

- Code Sharing : Upload analysis scripts (e.g., Python/R) to repositories like GitHub, citing them in methods sections .

Q. What frameworks are effective for critically evaluating this compound research hypotheses?

- Methodological Answer : Apply the PICO framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.